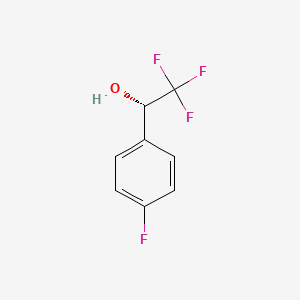
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one, also known as 4-bromofurane-2-one, is a highly reactive organic compound with a wide range of applications in the scientific research field. It is a colorless liquid at room temperature, and it is soluble in water, alcohol, and most organic solvents. It is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the investigation of metabolic pathways.
Aplicaciones Científicas De Investigación
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one has been used in a variety of scientific research applications, including organic synthesis, enzyme kinetics, and metabolic pathways. It has been used as a reagent in the synthesis of substituted pyridines, and as a catalyst in the synthesis of heterocyclic compounds. It has also been used in the study of enzyme kinetics, as it can be used to inhibit the activity of certain enzymes. Additionally, it has been used to investigate metabolic pathways, as it can be used to inhibit the activity of certain enzymes involved in metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one is not fully understood. However, it is believed that it acts as a reversible inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme and block the binding of its substrate, thus preventing the enzyme from catalyzing the reaction. Additionally, it is believed to bind to other proteins, such as transcription factors, and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one are not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in metabolic pathways, and it may also inhibit the activity of certain transcription factors. Additionally, it may have an effect on the expression of certain genes, as it has been found to inhibit the activity of certain transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one in laboratory experiments include its low cost and its ease of use. Additionally, it is a highly reactive compound and can be used in a variety of scientific research applications. The main limitation of using 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one in laboratory experiments is that its mechanism of action is not fully understood, and it is possible that it may have unintended effects on other biochemical pathways.
Direcciones Futuras
There are several potential future directions for research into 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one. These include further investigation into its mechanism of action and its effects on other biochemical pathways, as well as research into its potential applications in drug discovery and development. Additionally, further research into its potential use as a catalyst in the synthesis of organic compounds could be beneficial. Finally, further research into the safety and toxicity of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one could be beneficial, as it is a highly reactive compound and may have unintended effects on other biochemical pathways.
Métodos De Síntesis
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one can be synthesized from the reaction of bromine and furan in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide or acetonitrile, at a temperature of approximately 80°C. The reaction is complete within one hour, and the product can be isolated by vacuum distillation.
Propiedades
IUPAC Name |
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAJOVCQJAQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)


